
Arofylline
Übersicht
Beschreibung
Arofyllin, auch bekannt unter seinem IUPAC-Namen 3-(4-Chlorphenyl)-1-propyl-7H-purin-2,6-dion, ist ein Phosphodiesterase-Inhibitor. Er ist vor allem für seine Rolle bei der Hemmung der Phosphodiesterase-4 (PDE4) bekannt, einem Enzym, das zyklisches Adenosinmonophosphat (cAMP) in Zellen abbaut . Diese Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung von Erkrankungen der Atemwege und des Immunsystems .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Arofyllin beinhaltet typischerweise die Reaktion von 4-Chlorbenzoylchlorid mit 1-Propylxanthin unter spezifischen Bedingungen. Die Reaktion wird in Gegenwart einer Base, wie Natriumhydroxid, und einem organischen Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Das Reaktionsgemisch wird erhitzt, um die Bildung des gewünschten Produkts zu fördern .
Industrielle Produktionsverfahren
Die industrielle Produktion von Arofyllin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und Durchflusssystemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz der Synthese zu maximieren und gleichzeitig die Bildung von Nebenprodukten zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Arofyllin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Arofyllin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in Arofyllin vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei Arofyllin häufig.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dechlorierte Produkte liefern kann .
Wissenschaftliche Forschungsanwendungen
Chemical Research
Phosphodiesterase Inhibition Studies
Arofylline serves as a model compound in the study of phosphodiesterase enzymes, particularly phosphodiesterase-4 (PDE4). Its inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a critical role in various biochemical pathways. This mechanism is essential for understanding cellular signaling and developing new therapeutic agents targeting these pathways .
Biological Research
Cellular Signaling Pathways
In biological contexts, this compound is utilized to investigate its impact on cellular signaling pathways involving cAMP. Research indicates that the modulation of cAMP levels can significantly influence inflammation and smooth muscle relaxation, making this compound a valuable tool in studying respiratory diseases.
Medical Applications
Respiratory Diseases
this compound has been extensively researched for its therapeutic potential in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Clinical trials have demonstrated that inhaled this compound can improve lung function (FEV1) in patients with moderate to severe COPD, highlighting its efficacy as an anti-inflammatory agent .
Case Study: COPD Management
In a double-blind, placebo-controlled Phase III trial involving 141 subjects with moderate to severe COPD, this compound showed significant improvements in lung function over three months. The treatment was associated with enhanced quality of life and reduced exacerbation rates compared to placebo .
Veterinary Applications
Treatment of Canine Atopic Dermatitis
this compound has also been studied in veterinary medicine, particularly for managing atopic dermatitis in dogs. In a randomized controlled trial involving 40 dogs, this compound was administered at a dose of 1 mg/kg twice daily for four weeks. The results indicated a significant reduction in pruritus scores and clinical signs of dermatitis, although gastrointestinal side effects were noted .
Treatment Group | Dosage | Duration | Clinical Improvement |
---|---|---|---|
This compound | 1 mg/kg twice daily | 4 weeks | Significant reduction in pruritus scores |
Prednisone | 0.5 mg/kg twice daily | 4 weeks | Similar improvement to this compound |
Combination | This compound + Prednisone | 4 weeks | Comparable results with no statistical differences |
Wirkmechanismus
Arofylline exerts its effects by inhibiting the enzyme phosphodiesterase-4 (PDE4). This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within cells. Elevated cAMP levels result in the relaxation of smooth muscle cells, reduction of inflammation, and modulation of immune responses . The primary molecular targets of this compound are the PDE4 enzymes, which are involved in various signaling pathways related to inflammation and immune regulation .
Vergleich Mit ähnlichen Verbindungen
Arofyllin wird oft mit anderen PDE4-Inhibitoren verglichen, wie zum Beispiel:
Roflumilast: Ein weiterer PDE4-Inhibitor, der zur Behandlung von COPD eingesetzt wird.
Theophyllin: Ein nicht-selektiver Phosphodiesterase-Inhibitor mit breiteren Anwendungen bei Atemwegserkrankungen.
Cilomilast: Ein PDE4-Inhibitor, der auf sein Potenzial bei der Behandlung von entzündlichen Erkrankungen untersucht wurde
Arofyllin ist einzigartig in seiner selektiven Hemmung von PDE4, was es zu einem vielversprechenden Kandidaten für gezielte Therapien macht, die im Vergleich zu nicht-selektiven Inhibitoren wie Theophyllin möglicherweise weniger Nebenwirkungen haben .
Biologische Aktivität
Arofylline, also known as LAS-31025, is a selective inhibitor of phosphodiesterase 4 (PDE4) with significant implications for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and associated case studies.
This compound functions primarily by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to:
- Anti-inflammatory effects : By modulating inflammatory pathways, this compound reduces inflammation in the airways.
- Smooth muscle relaxation : Elevated cAMP levels promote relaxation of airway smooth muscles, enhancing airflow and respiratory function.
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of this compound in improving lung function and quality of life for patients with COPD. The following table summarizes key findings from various clinical trials:
Case Studies
- Human COPD Patients : In a double-blind, placebo-controlled trial involving 141 subjects with moderate to severe COPD, this compound was shown to significantly improve forced expiratory volume in one second (FEV1) over three months. Patients reported enhanced quality of life metrics alongside improvements in respiratory function .
- Veterinary Applications : A study involving 40 atopic dogs assessed the safety and efficacy of this compound compared to prednisone. While both treatments led to clinical improvement in skin lesions and itching, gastrointestinal side effects such as vomiting were prevalent in dogs receiving this compound .
Side Effects and Safety Profile
Despite its therapeutic benefits, this compound is associated with several side effects typical of PDE4 inhibitors:
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-propyl-7H-purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-2-7-18-13(20)11-12(17-8-16-11)19(14(18)21)10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLDPJNRVMCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=CN2)N(C1=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159696 | |
Record name | Arofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26730391 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
136145-07-8 | |
Record name | Arofylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136145-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arofylline [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136145078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arofylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AROFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87L38AY71R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.